molecular formula C13H16O4 B12523938 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid CAS No. 820215-81-4

3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid

Cat. No.: B12523938
CAS No.: 820215-81-4
M. Wt: 236.26 g/mol
InChI Key: WLDRRGTXXBSKSD-UHFFFAOYSA-N
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Description

3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid is a substituted phenylpropanoic acid featuring a methoxy group at the 3-position and an allyloxy (prop-2-en-1-yloxy) group at the 4-position of the phenyl ring. This compound’s structure confers moderate lipophilicity due to the allyl ether, which may influence its pharmacokinetic properties, including absorption and metabolism.

Properties

CAS No.

820215-81-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(3-methoxy-4-prop-2-enoxyphenyl)propanoic acid

InChI

InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h3-4,6,9H,1,5,7-8H2,2H3,(H,14,15)

InChI Key

WLDRRGTXXBSKSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-hydroxy-4-methoxyphenylpropanoic acid. This intermediate can be synthesized through the reaction of vanillin with malonic acid in the presence of a base, followed by decarboxylation.

The next step involves the introduction of the prop-2-en-1-yloxy group. This can be achieved through an etherification reaction, where the hydroxyl group of the intermediate compound reacts with prop-2-en-1-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The prop-2-en-1-yloxy group can be reduced to form a propoxy group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-{3-Methoxy-4-[(propoxy)phenyl}propanoic acid.

    Substitution: Formation of nitrated or sulfonated derivatives of the compound.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid exhibit anti-inflammatory effects. For instance, studies have demonstrated that compounds with similar structures can inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial in inflammatory responses. This inhibition can lead to reduced neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Antioxidant Effects

The compound has shown potential antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. Antioxidants are crucial in mitigating cellular damage caused by free radicals, thereby playing a role in the prevention of chronic diseases .

Antimicrobial Activity

Compounds structurally related to this compound have been studied for their antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including alkylation and esterification processes. The ability to modify its structure allows for the creation of derivatives with enhanced biological activities or altered pharmacokinetic profiles .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. Variations in substituents on the aromatic ring can significantly affect its biological activity, leading to more potent derivatives tailored for specific therapeutic targets .

Potential Therapeutics

Given its biological activities, this compound is being explored as a lead compound in drug development for conditions such as:

  • Neurodegenerative diseases (e.g., Alzheimer's disease)
  • Inflammatory disorders
  • Infectious diseases due to its antimicrobial properties

Case Studies

Several studies have investigated the therapeutic potential of related compounds:

  • A study published in International Journal of Molecular Sciences highlighted the neuroprotective effects of a similar compound that inhibited neuroinflammation via the STAT3 pathway .
  • Another research article discussed the synthesis of derivatives that demonstrated significant antioxidant activity, suggesting their use in formulations aimed at oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits STAT3 pathway; potential for neuroprotection
AntioxidantReduces oxidative stress; protects cellular integrity
AntimicrobialEffective against bacteria and fungi

Mechanism of Action

The mechanism of action of 3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The compound’s structure allows it to bind to specific receptors or enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ primarily in the substituents at the 4-position of the phenyl ring and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenyl Positions) Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features
Target Compound 3-OCH₃, 4-OCH₂CH=CH₂ C₁₃H₁₄O₄ 234.25 ~2.5 Allyloxy group enhances lipophilicity; potential metabolic oxidation
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid (Dihydroferulic acid 4-sulfate) 3-OCH₃, 4-OSO₃H C₁₀H₁₂O₇S 276.26 ~-1.2 Sulfate group increases solubility; identified as a phase II metabolite in biological fluids
3-(4-Methoxyphenyl)propanoic acid 4-OCH₃ C₁₀H₁₂O₃ 180.20 ~1.8 Simpler structure; used as a reference in metabolic studies
3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid 3-OCH₃, 4-OCH₂CH₂CH₃, β-NH₂ C₁₄H₁₉NO₄ 265.31 ~1.0 Amino group introduces polarity; potential zwitterionic behavior
Propargyloxy derivative 3-OCH₃, 4-O-C≡CH C₁₆H₁₃NO₅S₂ 363.41 ~3.0 Propargyloxy group resists oxidation; fused thiazolidinone moiety
Glucosyloxy derivative 4-OCH₃, 2-O-β-D-glucopyranosyl C₁₆H₂₂O₉ 358.34 ~-0.5 Glycosylation improves water solubility; prodrug potential
Table 2: Metabolic Pathways and Bioactivity
Compound Primary Metabolic Pathway Bioactivity Insights
Target Compound Oxidation (allyl → epoxide/diol) Potential CNS penetration due to moderate logP; unconfirmed therapeutic targets
Dihydroferulic acid 4-sulfate Sulfation (phase II) Rapid excretion; biomarker for polyphenol metabolism
Propargyloxy derivative Alkyne stability → reduced oxidation Thiazolidinone moiety suggests possible enzyme inhibition (e.g., anti-inflammatory)
Glucosyloxy derivative Hydrolysis (glycoside cleavage) Enhanced solubility may improve oral bioavailability in prodrug designs

Biological Activity

3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid, also known by its PubChem CID 19987262, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol, this compound exhibits various pharmacological properties that are crucial for its application in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that phenolic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC).

CompoundMIC (mg/mL)Target Bacteria
3-{3-Methoxy-4-(prop-2-en-1-yl)oxy}phenyl}propanoic acidTBDS. aureus, E. coli

Note: Further studies are required to determine the specific MIC values for this compound.

Anti-inflammatory Properties

The presence of the propanoic acid moiety suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, such as NF-kB activation.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity can be beneficial in preventing chronic diseases associated with oxidative damage.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various phenolic acids against common pathogens. Compounds structurally related to this compound showed promising results against S. aureus and E. coli, indicating a potential for development as a therapeutic agent .
  • Inflammation Modulation : Another research focused on the anti-inflammatory effects of similar compounds demonstrated that they could significantly reduce inflammation markers in vitro. The study highlighted the importance of substituents on the aromatic ring that could enhance anti-inflammatory activity .
  • Antioxidant Studies : A comparative analysis of various phenolic compounds revealed that those with methoxy groups exhibited higher antioxidant capacity, which correlates with the structure of this compound .

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